molecular formula C15H17N3O4S B2549098 N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 1207021-04-2

N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No. B2549098
CAS RN: 1207021-04-2
M. Wt: 335.38
InChI Key: MKJKXLMMKRHAME-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiazolidine-2,4-dione derivatives has been explored through various methodologies. In one study, novel thiazolidine-2,4-dione carboxamide and amino acid derivatives were synthesized using OxymaPure/N,N'-diisopropylcarbodimide coupling methodology. These compounds were characterized by chromatographic and spectrometric methods, and elemental analysis . Another research synthesized diastereomeric N-[2-(aryl)-5-methyl-4-oxo-1,3-thiazolidine-3-yl]-pyridine-3-carboxamides, with their structures investigated by IR, NMR, and mass spectra . Innovative derivatives were also synthesized by cyclocondensation reaction of carbohydrazones with thioglycolic acid in DMF . Additionally, a two-step reaction involving phenyl isothiocyanate and chloroacetyl chloride was used to prepare 2-(5-oxothiazolidinone)-cyanoacetamido derivatives .

Molecular Structure Analysis

The molecular structure of thiazolidine derivatives has been elucidated using various spectroscopic techniques. Stereochemical investigations of diastereomeric thiazolidine derivatives were conducted using 1D and 2D NMR spectroscopy, which helped in assigning the configurations of stereogenic centers . The structures of newly synthesized compounds were corroborated through elemental analysis and spectral studies like IR, 1H NMR, 13C NMR, and Mass spectra .

Chemical Reactions Analysis

The thiazolidine derivatives have been involved in various chemical reactions. For instance, the synthesis of 5-(benzofuran-2-yl)-N'-(2-substituted-4-oxothiazolidin-3-yl)-1-phenyl-1H-pyrazole-3-carboxamide derivatives involved cyclocondensation reactions . Another study reported the preparation of 2-(5-oxothiazolidinone)-cyanoacetamido derivatives through diazocoupling and condensation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidine derivatives have been characterized to some extent. The antimicrobial and antifungal activities of these derivatives were evaluated against various bacterial and fungal species. Several samples demonstrated weak to moderate antibacterial activity against Gram-negative bacteria, as well as antifungal activity . Some compounds exhibited promising antimicrobial activities against both bacterial and fungal species . Inhibitory activity against different lipoxygenases was also observed for some thiazolidine derivatives, although they showed small chemical stability .

Case Studies

The antimicrobial activity of thiazolidine derivatives has been the focus of several case studies. One compound showed antibacterial activity against Gram-positive bacteria, particularly S. aureus . Another study found that some synthesized compounds exhibited potent antimicrobial activity, with the best activity exhibited by specific derivatives . These studies highlight the potential of thiazolidine derivatives as antimicrobial agents.

Scientific Research Applications

Antimicrobial Activity

Thiazolidine derivatives have been studied extensively for their antimicrobial properties. A study by Alhameed et al. (2019) synthesized novel thiazolidine-2,4-dione carboxamide and amino acid derivatives, which demonstrated weak to moderate antibacterial activity against Gram-negative bacteria and antifungal activity against Candida albicans. This suggests the potential of thiazolidine derivatives in developing new antimicrobial agents (Alhameed et al., 2019).

Chemical Synthesis and Characterization

Thiazolidine derivatives are also significant in chemical synthesis and material science. Obydennov et al. (2017) demonstrated the use of 2-(1,3-thiazolidin-2-ylidene)acetamides in cyclocondensation reactions, leading to the formation of new heterocyclic compounds. This highlights the versatility of thiazolidine derivatives in synthesizing novel heterocyclic assemblies with potential applications in material science and organic chemistry (Obydennov et al., 2017).

Biological and Medicinal Applications

The intrinsic properties of thiazolidine derivatives extend to biological applications. A study on polyamic acids containing thiazolidine derivatives by Hua et al. (2011) explored their electroactive properties and potential application in enzyme-free hydrogen peroxide biosensors. This research underscores the functional versatility of thiazolidine derivatives in biosensor technology, offering pathways for non-enzymatic detection of biological and chemical analytes (Hua et al., 2011).

Antitubercular Activity

Derivatives of dihydropyridine, which share structural similarities with the compound , have shown significant anti-tubercular activity. Iman et al. (2015) designed and synthesized new derivatives of 1, 4-dihydropyridine, which inhibited the growth of mycobacterium tuberculosis. This indicates the potential of structurally related compounds in the treatment and management of tuberculosis (Iman et al., 2015).

Mechanism of Action

Target of Action

The primary target of N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is the Peroxisome proliferator-activated receptor-γ (PPAR-γ) . PPAR-γ is a nuclear receptor that plays a crucial role in the regulation of adipogenesis and glucose homeostasis .

Mode of Action

N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-2-oxo-1,2-dihydropyridine-3-carboxamide: interacts with PPAR-γ as a partial agonist This can help avoid some of the adverse effects associated with full PPAR-γ agonists, such as weight gain and congestive heart disorders, while retaining the antidiabetic efficiency .

Biochemical Pathways

Upon binding to PPAR-γ, N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-2-oxo-1,2-dihydropyridine-3-carboxamide modulates the transcription of genes involved in glucose and lipid metabolism . This leads to improved insulin sensitivity and reduced blood glucose levels, which are beneficial effects in the management of diabetes .

Pharmacokinetics

The pharmacokinetic properties of N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-2-oxo-1,2-dihydropyridine-3-carboxamide The compound’s antidiabetic efficacy was assessed in vivo on streptozotocin-induced diabetic mice

Result of Action

The molecular and cellular effects of N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-2-oxo-1,2-dihydropyridine-3-carboxamide ’s action include promising antidiabetic activity comparable with the standard drug rosiglitazone . Importantly, no compound showed a considerable effect on the body weight of animals after 21 days of administration .

properties

IUPAC Name

N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-2-oxo-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4S/c19-12-8-23-15(22)18(12)11-6-2-1-5-10(11)17-14(21)9-4-3-7-16-13(9)20/h3-4,7,10-11H,1-2,5-6,8H2,(H,16,20)(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKJKXLMMKRHAME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)NC(=O)C2=CC=CNC2=O)N3C(=O)CSC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

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